molecular formula C20H14BrN3O3 B245070 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

Cat. No. B245070
M. Wt: 424.2 g/mol
InChI Key: MKCJVXXFUNIGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a benzoxazole ring, a pyridine ring, and a bromophenyl group. BPA has been shown to have a variety of biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is not fully understood. However, several studies have suggested that 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide exerts its biological activities by targeting specific signaling pathways. For example, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to decrease the levels of inflammatory cytokines and inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide is also stable under physiological conditions and can be easily synthesized in high purity and yield. However, there are also limitations to using 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in lab experiments. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has low water solubility, which can limit its bioavailability. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.

Future Directions

There are several future directions for the research of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide. One direction is to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the structure-activity relationship of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide and develop more potent and selective analogs. Furthermore, it is important to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in vivo to determine its efficacy and safety. Finally, it is important to investigate the potential of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide as a diagnostic tool for cancer and other diseases.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide involves the reaction of 2-aminopyridine, 4-bromophenol, and 5-chloro-2-hydroxybenzoic acid under specific reaction conditions. The reaction yields 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide in high purity and yield. Several studies have been conducted to optimize the synthesis method and improve the yield of 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been widely used in scientific research due to its diverse biological activities. It has been shown to have antitumor effects against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide has been found to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C20H14BrN3O3/c21-14-3-6-16(7-4-14)26-12-19(25)23-15-5-8-18-17(10-15)24-20(27-18)13-2-1-9-22-11-13/h1-11H,12H2,(H,23,25)

InChI Key

MKCJVXXFUNIGBA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

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